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molecular formula C9H9F2NO2 B8436657 rac 3,4-Difluorophenylglycine methyl ester

rac 3,4-Difluorophenylglycine methyl ester

Cat. No. B8436657
M. Wt: 201.17 g/mol
InChI Key: HQTOFZBIFJBWDV-UHFFFAOYSA-N
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Patent
US07829563B2

Procedure details

Through a suspension of 3,4-difluorophenylglycine (2.00 g, 10.7 mmol) in methanol (100 mL) was passed gaseous hydrochloric acid for 40 min while cooling with an ice-bath to keep ambient temperature. The resulting solution was stirred for 1 h at 5° C. and for 30 min at ambient temperature. Nitrogene was passed through the reaction mixture for 120 min. Concentration afforded the title compound (2.52 g, 99%) as a white solid. MS m/e: 202.2 [M−HCl+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[F:8].Cl.[CH3:15]O>>[CH3:15][O:12][C:11](=[O:13])[CH2:10][NH:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)NCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h at 5° C. and for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice-bath
CUSTOM
Type
CUSTOM
Details
to keep ambient temperature
WAIT
Type
WAIT
Details
Nitrogene was passed through the reaction mixture for 120 min
Duration
120 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CNC1=CC(=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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